molecular formula C17H12O3 B11155585 10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11155585
M. Wt: 264.27 g/mol
InChI Key: BJRDDXGUURGBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as starting materials . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of both benzene and furan rings. This structural arrangement imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its unique structure also makes it a valuable intermediate for synthesizing more complex molecules with specific desired properties.

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

10,11-dimethyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C17H12O3/c1-9-8-19-13-7-14-16(10(2)15(9)13)11-5-3-4-6-12(11)17(18)20-14/h3-8H,1-2H3

InChI Key

BJRDDXGUURGBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C(=C12)C)C4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.